molecular formula C12H20Cl2N2O B1424306 1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride CAS No. 61695-08-7

1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride

Cat. No.: B1424306
CAS No.: 61695-08-7
M. Wt: 279.2 g/mol
InChI Key: XXSIXSNQSIRYFR-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride is a chemical compound of interest in medicinal chemistry and drug discovery research, provided strictly for Research Use Only. This compound features a pyrrolidine ring, a saturated nitrogen heterocycle that is a privileged scaffold in pharmaceutical science. The pyrrolidine ring is highly valued for its three-dimensional, sp3-hybridized structure, which allows for efficient exploration of pharmacophore space and contributes favorably to the stereochemistry and physicochemical properties of potential drug candidates . The incorporation of a pyrrolidine ring can influence key parameters such as aqueous solubility and lipophilicity, which are critical for optimizing the ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of new chemical entities . Furthermore, the saturated nature of the pyrrolidine ring provides non-planarity and increased structural coverage compared to flat aromatic systems, a characteristic that can enhance binding selectivity and is often associated with greater clinical success . Pyrrolidine derivatives are investigated across a wide spectrum of therapeutic areas, including as anticancer agents, antibacterial agents, treatments for central nervous system diseases, antidiabetics, and anti-inflammatory and analgesic agents . The specific substitution pattern on the pyrrolidine core, such as the 4-methoxybenzyl group and the amine functionality in this compound, provides a versatile synthetic handle for further chemical modification. Researchers can utilize this building block to develop novel bioactive molecules, study structure-activity relationships (SAR), and explore new mechanisms of action, particularly in the design of selective ligands for enantioselective proteins . The dihydrochloride salt form improves the compound's stability and solubility in aqueous systems, facilitating its use in various biological assays. Handle this product with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.2ClH/c1-15-12-4-2-10(3-5-12)8-14-7-6-11(13)9-14;;/h2-5,11H,6-9,13H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSIXSNQSIRYFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC(C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697990
Record name 1-[(4-Methoxyphenyl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61695-08-7
Record name 1-[(4-Methoxyphenyl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride generally follows a multi-step pathway:

  • Construction of the pyrrolidine ring system.
  • Introduction of the amine group at the 3-position of pyrrolidine.
  • Attachment of the 4-methoxybenzyl substituent to the nitrogen atom.
  • Conversion to the dihydrochloride salt for enhanced stability.

The exact sequence and reagents can vary depending on the desired scale, purity, and yield.

Pyrrolidine Ring Formation

The pyrrolidine ring is typically synthesized via cyclization reactions starting from suitable amino alcohols, haloalkanes, or amino acids. Common methods include:

  • Intramolecular nucleophilic substitution where an amino group attacks a haloalkane moiety.
  • Reductive amination of 3-pyrrolidinone derivatives.
  • Ring closure via Paal-Knorr synthesis is less common for this specific compound but is a general method for pyrrole derivatives.

Attachment of the 4-Methoxybenzyl Group

The 4-methoxybenzyl group is introduced through alkylation of the pyrrolidine nitrogen using 4-methoxybenzyl chloride or bromide under basic conditions. The reaction typically proceeds via nucleophilic substitution:

$$
\text{Pyrrolidin-3-ylamine} + \text{4-methoxybenzyl halide} \rightarrow \text{1-(4-Methoxybenzyl)pyrrolidin-3-ylamine}
$$

This step requires careful control of reaction conditions to avoid over-alkylation or side reactions.

Formation of the Dihydrochloride Salt

The free base is converted to the dihydrochloride salt by treatment with hydrochloric acid gas or concentrated HCl in an appropriate solvent, enhancing the compound's crystalline form and stability for storage and handling.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Pyrrolidine ring formation Amino alcohol + haloalkane, base 50-80 °C 4-8 hours 70-85 Intramolecular cyclization favored
3-Amino substitution 3-halo-pyrrolidine + NH3 or amine 40-60 °C 2-6 hours 65-80 Use of excess amine improves substitution
4-Methoxybenzyl attachment 4-methoxybenzyl chloride + base 25-50 °C 3-5 hours 75-90 Mild base (e.g., K2CO3) preferred
Dihydrochloride salt formation HCl gas or concentrated HCl Room temperature 1-2 hours Quantitative Crystallization from ethanol or isopropanol

Research Findings and Analytical Data

  • Purity and identity of the compound are confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis.
  • The dihydrochloride salt exhibits improved solubility in polar solvents, aiding in further medicinal chemistry applications.
  • Modifications in the alkylation step can affect the biological activity by altering receptor affinity, as the 4-methoxybenzyl group is crucial for interaction with neurotransmitter receptors.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to produce reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, where nucleophiles like halides or amines replace the methoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Pharmacological Applications

1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride has been investigated for its role as a ligand in various receptor systems, particularly in the context of neurological and psychiatric disorders.

Nicotinic Acetylcholine Receptor Modulation

Research has indicated that compounds related to this compound may act as selective agonists for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. These receptors are implicated in cognitive function and mood regulation:

  • Case Study : A study highlighted the synthesis of a series of pyrrolidine derivatives that exhibited high selectivity for the α4β2-nAChR, suggesting potential applications in treating cognitive dysfunction and depression .

Antidepressant Effects

The compound has shown promise in preclinical models for exhibiting antidepressant-like effects:

  • Research Findings : In behavioral assays, compounds targeting nAChRs have demonstrated efficacy in reducing depressive-like behaviors in animal models, indicating that this compound could be explored further for similar effects .

Binding Affinity Studies

Binding affinity studies have been conducted to assess the interaction of this compound with various nAChR subtypes:

Compound NameReceptor TypeK_i Value (nM)Selectivity
This compoundα4β2-nAChRTBDHigh
Other Analoguesα3β4-nAChRTBDLow

These studies indicate that modifications to the structure can significantly impact receptor selectivity and binding affinity, which is critical for therapeutic applications.

Potential Therapeutic Uses

Given its pharmacological profile, this compound may have several therapeutic applications:

  • Cognitive Enhancement : Due to its action on nAChRs, it could be explored for conditions like Alzheimer's disease or ADHD.
  • Mood Disorders : Its potential antidepressant effects warrant further investigation in clinical settings.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The methoxybenzyl group can enhance binding affinity to certain biological targets, while the pyrrolidine ring provides structural stability. The compound may act as an agonist or antagonist, modulating the activity of the target protein and influencing downstream signaling pathways.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)pyrrolidin-3-ylamine
  • 1-(4-Methylbenzyl)pyrrolidin-3-ylamine
  • 1-(4-Chlorobenzyl)pyrrolidin-3-ylamine

Comparison: 1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, the methoxy group can enhance solubility and binding affinity to certain targets, making it a valuable compound in research and development.

Biological Activity

1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring substituted with a 4-methoxybenzyl group and two hydrochloride ions. Its chemical formula is C12_{12}H16_{16}Cl2_2N2_2O, indicating the presence of both nitrogen and oxygen functionalities that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes.

  • Receptor Interaction : The compound has been shown to act as an antagonist at certain nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is implicated in cognitive functions and neuroprotection .
  • Enzyme Inhibition : It also exhibits inhibitory effects on enzymes involved in neurotransmitter metabolism, which may enhance synaptic availability of key neurotransmitters such as dopamine and serotonin .

Biological Activities

This compound demonstrates several notable biological activities:

  • Antimicrobial Effects : Research indicates that derivatives of this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness comparable to standard antibiotics in inhibiting the growth of strains like Staphylococcus aureus and Escherichia coli .
  • Antidepressant-Like Effects : In animal models, this compound has produced antidepressant-like effects, suggesting potential utility in treating mood disorders .
  • Cytotoxic Activity : Studies have indicated that it possesses cytotoxic properties against various cancer cell lines, which may be mediated through induction of apoptosis or cell cycle arrest .

Research Findings

Several studies have explored the biological activity of this compound:

StudyFocusFindings
NeuropharmacologyDemonstrated high affinity for α4β2-nAChR; potential antidepressant effects in forced swim tests.
Antimicrobial ActivityEffective against multiple bacterial strains; structure-activity relationship studies revealed potent derivatives.
CytotoxicityInduced apoptosis in cancer cell lines; potential as an anticancer agent.

Case Studies

  • Neuropharmacological Study : A study involving the administration of this compound in rodent models demonstrated significant improvements in depressive behaviors compared to controls, suggesting its role as a novel antidepressant .
  • Antimicrobial Efficacy : In vitro tests showed that this compound effectively inhibited the growth of Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1-(4-methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride, and what are the critical reaction conditions?

  • Methodology : The synthesis typically involves a multi-step process, including:

  • Step 1 : Condensation of 4-methoxybenzaldehyde with pyrrolidin-3-amine derivatives under reductive amination conditions (e.g., using NaBH₃CN or H₂/Pd-C) to form the benzyl-pyrrolidine scaffold.
  • Step 2 : Acidic workup (e.g., HCl in dichloromethane) to isolate the dihydrochloride salt .
  • Key Conditions : Reactions are performed in anhydrous solvents (e.g., dichloromethane or ethanol) with catalysts like triethylamine to facilitate nucleophilic substitutions. Reaction times vary from 2–5 hours at room temperature or under reflux .

Q. How is the structure of this compound confirmed after synthesis?

  • Analytical Techniques :

  • ¹H/¹³C NMR : Peaks corresponding to the methoxybenzyl group (δ ~3.8 ppm for OCH₃) and pyrrolidine protons (δ ~2.5–3.5 ppm) confirm the core structure. The dihydrochloride salt formation is evidenced by downfield shifts in NH/amine protons .
  • IR Spectroscopy : Stretching frequencies for N–H (3200–3400 cm⁻¹) and C–O (1250 cm⁻¹) validate functional groups .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) match the calculated molecular weight .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact. Use fume hoods for ventilation .
  • First Aid : For skin exposure, rinse immediately with water; for inhalation, move to fresh air. Avoid ingestion and store in sealed containers away from heat .
  • Storage : Keep in a cool, dry place (<25°C) in glass containers to prevent degradation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antimicrobial activity of this compound, and what controls are essential?

  • Experimental Design :

  • Test Strains : Include Gram-positive (e.g., Staphylococcus aureus ATCC 29737) and Gram-negative bacteria (e.g., Escherichia coli ATCC 25922), alongside fungal strains (e.g., Aspergillus flavus). Use streptomycin and nystatin as positive controls .
  • Concentration Gradients : Test serial dilutions (e.g., 1–100 µg/mL) to determine minimum inhibitory concentrations (MICs). Include solvent-only controls to rule out solvent toxicity .
  • Data Interpretation : Use statistical tools (e.g., ANOVA) to compare inhibition zones. Replicate experiments (n ≥ 3) to assess reproducibility .

Q. How can structure-activity relationship (SAR) studies optimize the antimicrobial efficacy of this compound?

  • SAR Strategies :

  • Substituent Variation : Modify the methoxybenzyl group (e.g., replace OCH₃ with electron-withdrawing groups like CF₃) to assess impacts on bacterial membrane penetration .
  • Scaffold Modifications : Introduce cyclopropyl or halogenated aryl groups to the pyrrolidine ring, as seen in derivatives like 9d and 9g, which showed enhanced activity against Pseudomonas aeruginosa .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with microbial targets like β-lactamases or cell wall synthesis enzymes .

Q. What mechanistic hypotheses explain the compound’s antimicrobial activity, and how can they be validated?

  • Proposed Mechanisms :

  • Membrane Disruption : Lipophilic substituents (e.g., methoxybenzyl) may disrupt bacterial lipid bilayers, as observed in similar pyrrolidine derivatives .
  • Enzyme Inhibition : Potential inhibition of β-lactamase or topoisomerase IV, common targets in resistant strains. Validate via enzyme activity assays (e.g., nitrocefin hydrolysis for β-lactamase) .
    • Validation Methods :
  • Time-Kill Assays : Monitor bacterial viability over 24 hours to distinguish bactericidal vs. bacteriostatic effects .
  • Resistance Induction : Serial passage experiments to assess propensity for resistance development .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride
Reactant of Route 2
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1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride

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